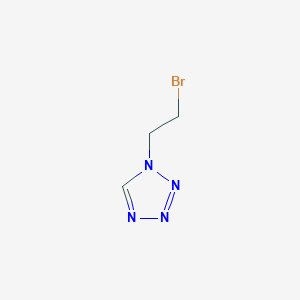
1H-Tetrazole, 1-(2-bromoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Tetrazole, 1-(2-bromoethyl)-: is a compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-bromoethyl)- can be synthesized through a one-pot four-component condensation reaction. This involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods: Industrial production methods for 1H-Tetrazole, 1-(2-bromoethyl)- are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.
化学反应分析
Types of Reactions: 1H-Tetrazole, 1-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, which can replace the bromo group to form azide derivatives.
Cycloaddition Reactions: Reagents such as nitriles and sodium azide are used under neutral conditions and microwave heating.
Major Products Formed:
Substitution Reactions: Azide derivatives.
Cycloaddition Reactions: Various tetrazole derivatives.
科学研究应用
1H-Tetrazole, 1-(2-bromoethyl)- has diverse applications in scientific research:
作用机制
The mechanism of action of 1H-Tetrazole, 1-(2-bromoethyl)- involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the bromoethyl group. The tetrazole ring can stabilize negative charges through electron delocalization, making it a versatile intermediate in organic synthesis . The bromoethyl group allows for further functionalization through substitution reactions .
相似化合物的比较
1H-Tetrazole: The parent compound with a similar tetrazole ring structure.
2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, such as 5-(benzylsulfanyl)-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 1-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which allows for specific substitution reactions and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
属性
CAS 编号 |
606149-13-7 |
|---|---|
分子式 |
C3H5BrN4 |
分子量 |
177.00 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)tetrazole |
InChI |
InChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChI 键 |
LAEVVSWHUPCDKL-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=NN1CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


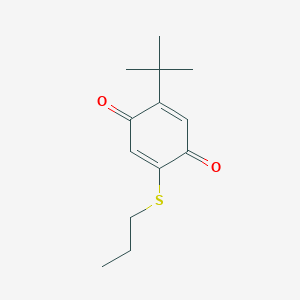
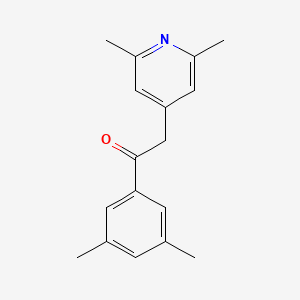
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)

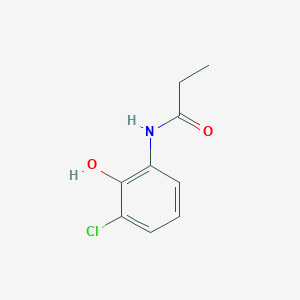

![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
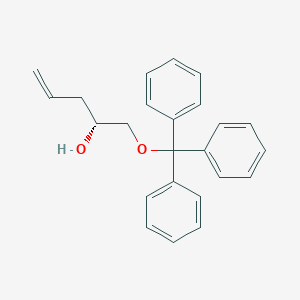
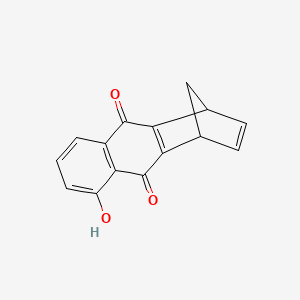
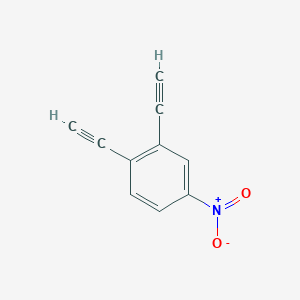
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
